molecular formula C9H12N2O3 B11041185 N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B11041185
M. Wt: 196.20 g/mol
InChI Key: FIXWEPXQHDIZFT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide is an organic compound that features a unique structure combining an oxazole ring and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with tetrahydrofuran-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms on the oxazole ring.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
  • N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-4-piperidinecarboxamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)tetrahydrofuran-2-carboxamide is unique due to its combination of an oxazole ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)oxolane-2-carboxamide

InChI

InChI=1S/C9H12N2O3/c1-6-5-8(11-14-6)10-9(12)7-3-2-4-13-7/h5,7H,2-4H2,1H3,(H,10,11,12)

InChI Key

FIXWEPXQHDIZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCCO2

Origin of Product

United States

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